molecular formula C9H11ClFNO2S B2475004 4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide CAS No. 1094563-55-9

4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide

Cat. No.: B2475004
CAS No.: 1094563-55-9
M. Wt: 251.7
InChI Key: SCLZMNYGMMWSGJ-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1094563-55-9 . It has a molecular weight of 251.71 and its molecular formula is C9H11ClFNO2S . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClFNO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

  • Tumor-Associated Isozyme Inhibition: Halogenated sulfonamides, including compounds similar to 4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide, have been found to inhibit tumor-associated carbonic anhydrase isozymes. This suggests potential applications as antitumor agents (Ilies et al., 2003).

Antimicrobial Activity

  • Sulfonamides and Carbamates Synthesis: Derivatives of similar compounds show antimicrobial potency, highlighting their role in the development of new antimicrobial agents (Janakiramudu et al., 2017).

Drug-Tubulin Interactions

  • Inhibition of Tubulin Polymerization: Certain sulfonamide drugs, structurally related to this compound, have been found to inhibit tubulin polymerization, a process crucial in cancer treatment strategies (Banerjee et al., 2005).

Computational Chemistry in Environmental Pollutant Reactivity

  • Reactivity Prediction of Emerging Pollutants: Computational chemistry has been utilized to predict the reactivity of emerging pollutants, including sulfonamides, demonstrating the significance of these compounds in environmental chemistry (Fu et al., 2021).

Novel Carbonic Anhydrase Inhibitors

  • Ring-Forming Cascade En Route: The primary sulfonamide group in compounds similar to this compound is instrumental in the formation of novel [1,4]oxazepine-based primary sulfonamides, which are strong inhibitors of human carbonic anhydrases, relevant in therapeutic contexts (Sapegin et al., 2018).

Synthesis and Characterization of Derivatives

  • Sulfonamide Derivatives for Antimicrobial Screening

    The synthesis and antimicrobial evaluation of fluoro-substituted sulphonamide benzothiazole, showing diverse pharmacological potentials, exemplify the chemical versatility and biological relevance of these compounds (Jagtap et al., 2010).

  • Bioactivity Evaluation

    Novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities, showcasing the broad spectrum of bioactivity associated with these compounds (Subramanyam et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-chloro-2-fluoro-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLZMNYGMMWSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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